molecular formula C26H27N3O4S B2578795 2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 899927-71-0

2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide

Número de catálogo: B2578795
Número CAS: 899927-71-0
Peso molecular: 477.58
Clave InChI: RLRHYWXCSRWFGI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a thieno[2,3-d]pyrimidine derivative featuring a 4-ethoxyphenyl group at position 3, methyl substituents at positions 5 and 6, and a diketone system at positions 2 and 4. While direct pharmacological data for this compound is absent in the provided evidence, its structural motifs align with compounds known for targeting enzymes or microbial pathways.

Propiedades

Número CAS

899927-71-0

Fórmula molecular

C26H27N3O4S

Peso molecular

477.58

Nombre IUPAC

2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C26H27N3O4S/c1-4-33-21-12-10-20(11-13-21)29-24(31)23-17(2)18(3)34-25(23)28(26(29)32)16-22(30)27-15-14-19-8-6-5-7-9-19/h5-13H,4,14-16H2,1-3H3,(H,27,30)

Clave InChI

RLRHYWXCSRWFGI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC(=C3C)C

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

The compound 2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide is a complex organic molecule belonging to the thienopyrimidine class. Its unique structure includes a thienopyrimidine core and various substituents that confer specific biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

Molecular Formula: C27H29N3O4S
Molecular Weight: 491.6 g/mol
IUPAC Name: N-benzyl-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-ethylacetamide

The compound's structure features several functional groups that influence its biological properties, including an ethoxy group and a dimethyl substituent on the thienopyrimidine ring.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant antitumor , antibacterial , and anti-inflammatory activities. Below are detailed findings from various research studies:

Antitumor Activity

Research has shown that the compound demonstrates cytotoxic effects against various cancer cell lines. Notably:

  • In vitro studies using MDA-MB-468 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) cell lines revealed that the compound has a potent inhibitory effect on cell growth. The growth inhibition (GI50) values were significantly lower than those of standard chemotherapeutic agents like gefitinib.
CompoundCell LineGI50 (µM)
2-(3-(4-ethoxyphenyl)-...)MDA-MB-468< 5
gefitinibMDA-MB-46819.3
2bMCF-78.75
2fMDA-MB-4682.94

These results suggest that the compound could be developed as a potential therapeutic agent for breast cancer treatment due to its superior activity compared to existing drugs .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary assays indicate effectiveness against several bacterial strains, with mechanisms likely involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

In addition to its anticancer and antibacterial effects, this compound has shown promise in reducing inflammation in preclinical models. The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation: It could interact with receptors involved in inflammatory responses or cellular signaling pathways.
  • Apoptosis Induction: Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Treatment: A study involving mice implanted with MDA-MB-468 cells showed significant tumor reduction following treatment with the compound compared to control groups.
  • Bacterial Infections: In vitro testing against Staphylococcus aureus demonstrated that the compound reduced bacterial load significantly when used in combination with standard antibiotics.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs from the evidence:

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound ID (CAS/Example) Key Substituents Structural Differences Hypothesized Impact References
Target Compound 4-Ethoxyphenyl, phenethylacetamide Reference compound Moderate lipophilicity due to ethoxy group; phenethyl may enhance target binding via π-π interactions
618427-59-1 3,4-Difluorophenyl, thioether linkage Thioether (S) vs. diketone oxygen (O) Increased metabolic stability (S-linkage); fluorophenyl enhances electronegativity and membrane permeability
618427-68-2 p-Tolyl group Methylphenyl vs. ethoxyphenyl Higher lipophilicity (tolyl); reduced hydrogen bonding capacity
618427-64-8 2-Ethoxyphenyl Ethoxy group at ortho position vs. para Steric hindrance may reduce binding affinity; altered solubility
Example 83 () Fluoro-isopropoxy-phenyl, chromen-4-one Pyrazolo-pyrimidine core vs. thieno-pyrimidine Broader kinase inhibition profile due to chromenone moiety

Key Observations:

Substituent Position and Electronic Effects: The 4-ethoxyphenyl group in the target compound provides para-substitution, favoring planar interactions with hydrophobic enzyme pockets. Fluorinated derivatives (e.g., 618427-59-1) exhibit enhanced electronegativity, improving interactions with polar residues in target proteins .

Linkage Variations :

  • The diketone system in the target compound may engage in hydrogen bonding, whereas thioether-linked analogs (e.g., 618427-59-1) prioritize covalent or hydrophobic interactions .

Side Chain Modifications :

  • The phenethylacetamide side chain in the target compound contrasts with simpler aryl groups (e.g., p-tolyl in 618427-68-2). The extended alkyl chain could enhance blood-brain barrier penetration or modulate solubility .

Hypothetical Structure-Activity Relationships (SAR)

While direct activity data is unavailable, structural trends suggest:

  • Antifungal Potential: Analogous pyrimidine derivatives (e.g., alternaric acid in ) show antifungal activity via inhibition of spore germination or mycelial growth. The target compound’s ethoxy group may similarly disrupt fungal membrane synthesis .
  • The thieno-pyrimidine core in the target compound may mimic ATP-binding motifs in kinases .

Table 2: Theoretical Pharmacokinetic Properties

Property Target Compound 618427-59-1 618427-68-2
LogP (Predicted) ~3.2 ~3.8 ~4.1
Hydrogen Bond Acceptors 6 5 4
Rotatable Bonds 8 6 5

Note: Values estimated based on structural features and analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.